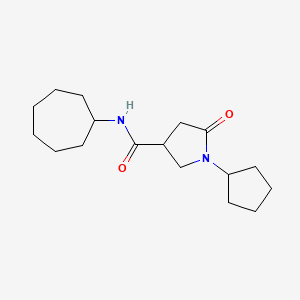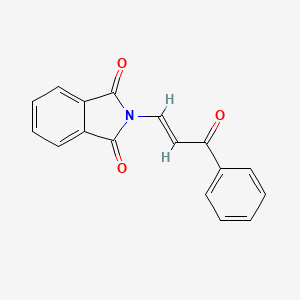
3-(3-methylphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methylphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 3-(3-methylphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells, bacteria, and fungi. It may also work by modulating certain signaling pathways in the body that are involved in cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have cytotoxic effects on cancer cells and antimicrobial effects on bacteria and fungi. It has also been studied for its potential use as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(3-methylphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide in lab experiments is its potential as a multi-targeted agent. It has shown activity against various types of cancer cells, bacteria, and fungi, making it a promising candidate for further study. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(3-methylphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide. One direction is to study its potential as a neuroprotective agent in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential as a chemotherapeutic agent in clinical trials. Further studies are also needed to fully understand the mechanism of action of this compound and to optimize its synthesis for improved solubility and bioavailability.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential applications in the field of medicinal chemistry. It has been synthesized using various methods and has shown promising results in preclinical studies. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis for improved solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 3-(3-methylphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide has been reported using various methods. One of the most commonly used methods involves the reaction of 3-methylbenzoyl chloride with thienylmethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyanogen bromide to yield the final product. Other methods involve the use of different starting materials and reagents, but the basic steps remain the same.
Applications De Recherche Scientifique
3-(3-methylphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide has shown potential applications in the field of medicinal chemistry. It has been studied for its anticancer, antimicrobial, and antifungal properties. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells, bacteria, and fungi. It has also been studied for its potential use as a neuroprotective agent.
Propriétés
IUPAC Name |
3-(3-methylphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-4-2-5-11(8-10)13-17-15(20-18-13)14(19)16-9-12-6-3-7-21-12/h2-8H,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBSNRMDOGGFOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[(2,6-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5329158.png)

![N-{2-[(2-fluorobenzyl)oxy]benzyl}-2-propen-1-amine hydrochloride](/img/structure/B5329167.png)
![N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}phenylalanine](/img/structure/B5329179.png)
![(4aS*,8aR*)-6-(isoxazol-3-ylcarbonyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5329188.png)
![1-ethyl-3-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5329192.png)
![1-(4-fluorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5329198.png)
![2-({[(4-ethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5329199.png)
![2'-fluoro-N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]-2-biphenylcarboxamide](/img/structure/B5329202.png)
![N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5329210.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5329217.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5329227.png)
![5-[1-(4-amino-2-pyrimidinyl)-4-piperidinyl]-4-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5329235.png)